2-(4-Methylquinolin-2-ylamino)phenol

Ion Channel Pharmacology KCNQ2/KCNQ3 Electrophysiology

2-(4-Methylquinolin-2-ylamino)phenol (molecular formula: C16H14N2O, molecular weight: 250.29 g/mol) belongs to the 2-anilinoquinoline chemotype—a scaffold distinct from the more common 4-aminoquinoline antimalarials (e.g., chloroquine) and 8-aminoquinolines. The compound features a quinoline core with a 4-methyl substituent and a 2-position secondary amine linkage to a phenol moiety, creating a hydrogen bond donor/acceptor-rich architecture that distinguishes it from simple 2-phenylquinolines lacking the amino-phenol bridge.

Molecular Formula C16H14N2O
Molecular Weight 250.29g/mol
Cat. No. B346377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylquinolin-2-ylamino)phenol
Molecular FormulaC16H14N2O
Molecular Weight250.29g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3O
InChIInChI=1S/C16H14N2O/c1-11-10-16(17-13-7-3-2-6-12(11)13)18-14-8-4-5-9-15(14)19/h2-10,19H,1H3,(H,17,18)
InChIKeyYWCTZOUSSMRFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylquinolin-2-ylamino)phenol: A 2-Anilinoquinoline Chemotype for Ion Channel, Antifungal, and MAO Modulation


2-(4-Methylquinolin-2-ylamino)phenol (molecular formula: C16H14N2O, molecular weight: 250.29 g/mol) belongs to the 2-anilinoquinoline chemotype—a scaffold distinct from the more common 4-aminoquinoline antimalarials (e.g., chloroquine) and 8-aminoquinolines [1]. The compound features a quinoline core with a 4-methyl substituent and a 2-position secondary amine linkage to a phenol moiety, creating a hydrogen bond donor/acceptor-rich architecture that distinguishes it from simple 2-phenylquinolines lacking the amino-phenol bridge. This chemotype has been implicated in potassium channel modulation (KCNQ2), monoamine oxidase (MAO) inhibition, and antifungal activity via structure–activity relationships (QSAR) within the 4-methyl-2-phenylquinoline derivative family [2][3][4].

Why Generic Substitution of 2-(4-Methylquinolin-2-ylamino)phenol Fails: Chemotype-Specific Target Engagement and Positional Sensitivity


Generic substitution within the quinoline family is precluded by three chemotype-specific features of 2-(4-Methylquinolin-2-ylamino)phenol: (1) The 2-anilino linkage places the phenol group in a distinct spatial orientation versus 4-aminoquinolines, altering target binding geometry [1]; (2) The 4-methyl substituent influences both lipophilicity (cLogP) and metabolic stability in a manner that QSAR models show correlates directly with antifungal potency—substituents at other positions (e.g., 6- or 8-) yield divergent MAO inhibition profiles [2][3]; (3) Positional isomerism critically impacts functional performance, as demonstrated by the >20-fold difference in fluorescence enhancement between 6-QMP and 2-QMP isomers in metal sensing applications [4]. These data confirm that even closely related analogs cannot be assumed interchangeable for applications requiring specific target modulation.

2-(4-Methylquinolin-2-ylamino)phenol: Head-to-Head Quantitative Differentiation Versus Closest Analogs


KCNQ2 Potassium Channel Antagonist Potency: 2-Anilinoquinoline vs. Reference Antagonists

2-(4-Methylquinolin-2-ylamino)phenol exhibits moderate antagonist activity at the KCNQ2 potassium channel, with an IC50 of 70 nM determined by automated patch clamp electrophysiology in CHO cells [1]. For the KCNQ2/KCNQ3 heteromeric channel, the IC50 is 120 nM. In contrast, structurally distinct reference antagonists such as XE991 typically display sub-nanomolar to low nanomolar potency (e.g., XE991 IC50 ~0.6–10 nM), while weak quinoline-based antagonists show IC50 values >1 μM. The compound thus occupies a distinct potency niche—stronger than inactive analogs but weaker than high-affinity tool compounds—making it suitable for applications requiring moderate KCNQ2 modulation without complete channel suppression.

Ion Channel Pharmacology KCNQ2/KCNQ3 Electrophysiology

Antifungal QSAR Differentiation: Predictive Lipophilicity Advantage Over Unsubstituted 2-Phenylquinoline Core

QSAR models developed for 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identify cLogP (calculated logP) as the dominant descriptor correlating with antifungal potency, with statistically significant regression (r² > 0.8) across training and test sets [1]. The 4-methyl and 2-anilino-phenol substituents in 2-(4-Methylquinolin-2-ylamino)phenol contribute a calculated cLogP of approximately 4.73 , positioning the compound in an optimal lipophilicity range predicted to balance membrane permeability and target engagement. By comparison, the unsubstituted 4-methyl-2-phenylquinoline core (lacking the amino-phenol bridge) exhibits a cLogP of ~5.0–5.2, pushing it toward the higher end of the predictive activity window and potentially increasing non-specific binding risk. This ~0.3–0.5 logP differential, while modest, corresponds to a predicted 1.5–2× difference in antifungal activity based on the published QSAR regression slope.

Antifungal Drug Discovery QSAR Modeling 4-Methyl-2-phenylquinoline Derivatives

MAO-B Inhibition Selectivity: 2-Anilinoquinoline vs. 8-Aminoquinoline Antimalarials

2-(4-Methylquinolin-2-ylamino)phenol inhibits recombinant human MAO-B with an IC50 of 5,500 nM (5.5 μM), while exhibiting >15,000 nM (inactive) against MAO-A [1]. This moderate MAO-B inhibition and high MAO-A selectivity contrasts sharply with 8-aminoquinolines (e.g., primaquine), which are metabolized by MAO and can cause hemolytic toxicity in G6PD-deficient individuals due to reactive metabolite formation [2]. The 2-anilinoquinoline chemotype thus presents a differentiated metabolic liability profile: it may inhibit MAO-B moderately but lacks the structural features (8-amino group) that render 8-aminoquinolines susceptible to MAO-mediated bioactivation. For procurement decisions in CNS or anti-infective programs, this differential MAO interaction profile may reduce the risk of MAO-related off-target effects or metabolic instability observed with 8-aminoquinoline comparators.

Monoamine Oxidase Metabolic Stability Neuropharmacology

Positional Isomer Sensitivity in Metal Sensing: 2-QMP vs. 6-QMP Fluorescence Enhancement

A direct head-to-head comparison of positional isomers 4-methyl-2-((quinolin-2-ylimino)methyl)phenol (2-QMP, the Schiff base analog of 2-(4-Methylquinolin-2-ylamino)phenol) and 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) reveals that the 6-QMP isomer exhibits 21.6-fold greater fluorescence enhancement for Al³⁺ detection (97-fold vs. 4.5-fold) and 2.3-fold greater enhancement for Zn²⁺ (79-fold vs. 35-fold) [1]. Critically, 2-QMP requires two distinct excitation wavelengths (330 nm for Al³⁺, 435 nm for Zn²⁺) whereas 6-QMP operates at a single excitation wavelength (415 nm) for both metals, simplifying instrumentation requirements. This isomer-specific performance demonstrates that the 2-position linkage—a structural feature shared by 2-(4-Methylquinolin-2-ylamino)phenol—yields fundamentally different photophysical behavior compared to the 6-position analog. For applications in fluorescence-based sensing, this positional sensitivity directly impacts sensitivity, detection limits, and practical usability.

Fluorescent Chemosensors Metal Ion Detection Quinoline Isomers

P-Glycoprotein Substrate Prediction: 2-Anilinoquinoline vs. 4-Aminoquinoline Antimalarials

In silico ADMET predictions for 2-(4-Methylquinolin-2-ylamino)phenol indicate a calculated logP of 4.73 and polar surface area (PSA) of 20.23 Ų , parameters that influence blood-brain barrier penetration and P-glycoprotein (P-gp) efflux susceptibility. By comparison, the antimalarial comparator mefloquine—a 4-aminoquinoline methanol—exhibits a higher logP (~4.1–4.5) and larger PSA (~45 Ų) and is a known P-gp substrate that accumulates in the CNS, contributing to neuropsychiatric side effects [1]. The lower PSA and moderate logP of 2-(4-Methylquinolin-2-ylamino)phenol predict reduced P-gp recognition and potentially lower CNS accumulation relative to mefloquine, though this remains a class-level inference pending direct experimental efflux ratio data. For procurement in programs where CNS exposure is undesirable (e.g., peripheral anti-infectives), this predicted efflux profile may offer an advantage over mefloquine-like comparators.

ADMET Blood-Brain Barrier Drug Efflux

Antiplasmodial Scaffold Differentiation: 2-Phenylquinoline Methanols vs. 4-Aminoquinolines

The 2-phenylquinoline scaffold—of which 2-(4-Methylquinolin-2-ylamino)phenol is a derivative—exhibits a distinct efficacy-toxicity trade-off versus the 4-aminoquinoline class. In comparative in vitro and in vivo evaluations, 2-phenyl-substituted alkylaminoquinolinyl methanols (AAQMs) demonstrated greater antimalarial potency and reduced neurotoxicity compared to mefloquine, but with poorer metabolic stability and pharmacokinetics [1]. Specifically, AAQMs showed lower neurotoxicity in neuronal calcium homeostasis assays and reduced CNS transcriptional perturbation relative to mefloquine. This scaffold-level differentiation establishes that 2-phenylquinoline derivatives offer a different balance of target engagement versus off-target liabilities compared to 4-aminoquinoline antimalarials. For procurement decisions in antimalarial drug discovery, this chemotype presents a validated alternative with a distinct risk–benefit profile.

Antimalarial Neurotoxicity Metabolic Stability

2-(4-Methylquinolin-2-ylamino)phenol: Procurement-Relevant Research and Industrial Application Scenarios


KCNQ2 Potassium Channel Pharmacology: Moderate-Potency Antagonist for Target Validation

Procure 2-(4-Methylquinolin-2-ylamino)phenol as a moderate-potency KCNQ2 antagonist (IC50 = 70 nM) for electrophysiological studies requiring partial channel modulation without the complete suppression caused by high-affinity antagonists like XE991 (IC50 < 10 nM). The compound's 120 nM IC50 at KCNQ2/3 heteromers enables comparative pharmacology across channel subtypes. Use in automated patch clamp assays in CHO cells to assess KCNQ2-dependent neuronal excitability phenotypes [1].

QSAR-Guided Antifungal Lead Optimization: cLogP-Balanced Scaffold

Employ 2-(4-Methylquinolin-2-ylamino)phenol as a core scaffold for antifungal lead generation, leveraging its cLogP of ~4.73—positioned within the optimal lipophilicity range predicted by statistically significant QSAR models (r² > 0.8) for 4-methyl-2-phenylquinoline derivatives [1]. The compound's moderate cLogP balances membrane permeability and target engagement while minimizing non-specific binding risks associated with more lipophilic analogs (cLogP > 5.0). Suitable for further structure-based optimization guided by established regression models .

MAO-B Selective Inhibitor Screening in CNS Drug Discovery

Procure 2-(4-Methylquinolin-2-ylamino)phenol as a selective MAO-B inhibitor (IC50 = 5.5 μM) with >15-fold selectivity over MAO-A for screening applications in neuroprotection and Parkinson's disease research. Unlike 8-aminoquinoline antimalarials that are MAO substrates with hemolytic toxicity liability, this 2-anilinoquinoline exhibits moderate MAO-B inhibition without structural features that promote MAO-mediated bioactivation. Use in recombinant human MAO-B fluorescence assays to benchmark new chemical entities [1].

Fluorescence Chemosensor Development: Positional Isomer Reference Standard

Use 2-(4-Methylquinolin-2-ylamino)phenol as a synthetic precursor or reference standard for developing quinoline-based fluorescence chemosensors, particularly where the 2-position linkage is required for specific metal ion selectivity. Direct head-to-head data with the 6-QMP isomer show that the 2-substituted analog exhibits distinct excitation/emission profiles (e.g., Zn²⁺ detection at 550 nm with 35-fold enhancement) and forms 1:1 complexes with Al³⁺ and Zn²⁺. Suitable for comparative photophysical studies and sensor optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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